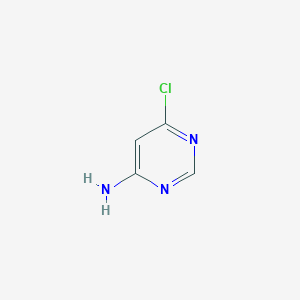

4-Amino-6-chloropyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42134. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-chloropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3/c5-3-1-4(6)8-2-7-3/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKKRSPKJMHASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285521 | |

| Record name | 4-Amino-6-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5305-59-9 | |

| Record name | 5305-59-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-6-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-6-chloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-6-chloropyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99CMM8EZ3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Amino-6-chloropyrimidine

CAS Number: 5305-59-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Amino-6-chloropyrimidine, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, spectroscopic data, synthesis and purification protocols, reactivity, applications in drug discovery, and comprehensive safety and handling information.

Core Properties and Specifications

This compound is a substituted pyrimidine (B1678525) characterized by the presence of an amino group at position 4 and a reactive chlorine atom at position 6 of the heterocyclic ring. These functional groups make it a versatile building block for the synthesis of a wide range of more complex molecules.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 5305-59-9 | |

| Molecular Formula | C₄H₄ClN₃ | |

| Molecular Weight | 129.55 g/mol | |

| Appearance | Solid; White to pale yellow/orange crystalline powder | [1] |

| Melting Point | 214-219 °C | |

| pKa (Predicted) | 2.16 ± 0.10 | |

| Solubility | Soluble in DMSO. Data for the related compound 2-Amino-4,6-dichloropyrimidine suggests potential solubility in acetone (B3395972) and thermal toluene, and slight solubility or insolubility in water.[2] |

Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | - Singlet for the pyrimidine proton at C5. - Singlet for the pyrimidine proton at C2. - Broad singlet for the amino (-NH₂) protons. |

| ¹³C NMR | - Signal for the carbon bearing the chlorine (C6). - Signal for the carbon bearing the amino group (C4). - Signals for the other two pyrimidine carbons (C2, C5). |

| Infrared (IR) | - N-H stretching bands (asymmetric and symmetric) for the primary amine around 3300-3500 cm⁻¹. - N-H bending vibration around 1640 cm⁻¹. - C=N and C=C stretching bands characteristic of the pyrimidine ring in the 1400-1600 cm⁻¹ region. - C-Cl stretching vibration at lower wavenumbers. |

| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z corresponding to the molecular weight (129.55). - Isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak, characteristic of a monochlorinated compound. |

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not widely published, a representative procedure can be derived from methods used for analogous compounds, such as the ammonolysis of dichloropyrimidines.[6]

Representative Synthesis Protocol: Ammonolysis of 4,6-Dichloropyrimidine (B16783)

This protocol describes a general method for the nucleophilic substitution of a chlorine atom on the pyrimidine ring with an amino group.

Materials and Equipment:

-

4,6-Dichloropyrimidine

-

Aqueous ammonia (B1221849) or ammonia in an organic solvent (e.g., ethanol)

-

Reaction vessel (e.g., sealed tube or autoclave for reactions under pressure)

-

Stirring mechanism

-

Heating apparatus

-

Standard laboratory glassware for work-up and purification

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 4,6-dichloropyrimidine in a suitable solvent (e.g., ethanol).

-

Addition of Reagents: Add an excess of the ammonia solution to the reaction mixture.

-

Reaction Conditions: Seal the vessel and heat the mixture. The reaction temperature and duration will need to be optimized but could range from 55-120 °C for several hours.[6] Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.

Caption: General experimental workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Development

The primary utility of this compound in synthetic chemistry stems from the reactivity of the chlorine atom at the C6 position, which is susceptible to nucleophilic aromatic substitution (SₙAr).[7]

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the pyrimidine ring facilitates the attack of various nucleophiles at the carbon atom bonded to the chlorine. This reaction proceeds via a Meisenheimer-like intermediate, followed by the elimination of the chloride ion to yield the substituted product. A wide range of nucleophiles, including amines, alcohols, and thiols, can be used to displace the chlorine, making this compound a valuable scaffold for generating diverse molecular libraries.

Caption: General scheme for nucleophilic aromatic substitution on this compound.

Role in Drug Discovery

The 4-aminopyrimidine (B60600) core is a privileged scaffold found in numerous biologically active compounds, particularly in the realm of protein kinase inhibitors.[8][9][10] The amino group at the C4 position often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. By varying the substituent at the C6 position through SₙAr reactions, medicinal chemists can modulate the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.

Application as an EGFR Inhibitor Intermediate: Derivatives of this compound have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[8][9][11] Overactivation of the EGFR signaling pathway is implicated in the growth and proliferation of various tumors. Small molecule inhibitors that compete with ATP for the kinase domain's binding site can block this signaling cascade. The diagram below illustrates the conceptual role of a 4-aminopyrimidine derivative in this context.

Caption: Inhibition of the EGFR signaling pathway by a 4-aminopyrimidine derivative.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.[12][13]

Hazard Identification

-

GHS Classification:

-

Signal Word: Warning[12]

Recommended Handling and Storage

Adherence to the following protocols is essential for the safe handling and storage of this compound.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13] Ensure that eyewash stations and safety showers are readily accessible.[12]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[13]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12] Protect from light.[12] Store away from incompatible materials such as strong oxidizing agents and acids.[12]

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Disposal

Dispose of waste material in accordance with all applicable federal, state, and local regulations. This material should be treated as hazardous waste and disposed of by a licensed professional waste disposal service.

References

- 1. calpaclab.com [calpaclab.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. benchchem.com [benchchem.com]

- 6. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]

- 7. organic chemistry - How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 4-Amino-6-chloropyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Amino-6-chloropyrimidine, a key intermediate in the synthesis of numerous pharmaceutical and biologically active compounds. Understanding the solubility of this compound in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. While extensive quantitative data for this compound is limited in publicly available literature, this guide synthesizes existing qualitative information, presents comparative data from a closely related analogue, details standardized experimental protocols for solubility determination, and provides visualizations of relevant chemical workflows.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | 6-Chloropyrimidin-4-amine |

| CAS Number | 5305-59-9 |

| Molecular Formula | C₄H₄ClN₃ |

| Molecular Weight | 129.55 g/mol |

| Appearance | White to pale yellow solid |

| Melting Point | 214-219 °C |

Solubility Profile

Qualitative solubility information indicates that this compound, like many other pyrimidine (B1678525) derivatives, exhibits greater solubility in polar organic solvents. One available source explicitly notes its solubility in Dimethyl Sulfoxide (DMSO)[1]. The isomeric compound, 2,4-Diamino-6-chloropyrimidine, is described as being more soluble in organic solvents such as ethanol (B145695) and methanol (B129727) compared to water[2]. This suggests that protic and polar aprotic solvents are generally effective for dissolving this compound.

Quantitative Solubility Data

As of this guide's compilation, a comprehensive, publicly available dataset of the quantitative solubility of this compound in a range of organic solvents at various temperatures is not available. However, to provide a valuable point of reference for researchers, the following section presents solubility data for a structurally similar compound, 2-Amino-4-chloro-6-methoxypyrimidine (B129847) . This data, obtained through high-performance liquid chromatography analysis, illustrates the typical solubility behavior of a substituted chloropyrimidine in various organic solvents and its dependence on temperature[3]. The mole fraction solubility of 2-amino-4-chloro-6-methoxypyrimidine generally increases with temperature in the tested solvents[3].

Table 1: Mole Fraction Solubility (x10³) of 2-Amino-4-chloro-6-methoxypyrimidine in Various Organic Solvents at Different Temperatures (K) [3]

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol (B130326) | Acetone (B3395972) | Ethyl Acetate (B1210297) | Chloroform (B151607) | N,N-Dimethylformamide | 1,4-Dioxane (B91453) | Toluene | Acetonitrile (B52724) |

| 273.15 | 0.898 | 1.137 | 1.258 | 1.119 | 6.843 | 3.518 | 3.197 | 20.452 | 9.763 | 0.584 | 1.307 |

| 278.15 | 1.082 | 1.345 | 1.496 | 1.325 | 8.153 | 4.219 | 3.856 | 23.647 | 11.518 | 0.713 | 1.564 |

| 283.15 | 1.298 | 1.591 | 1.775 | 1.565 | 9.684 | 5.053 | 4.632 | 27.321 | 13.542 | 0.869 | 1.868 |

| 288.15 | 1.554 | 1.882 | 2.105 | 1.848 | 11.487 | 6.046 | 5.548 | 31.547 | 15.892 | 1.058 | 2.228 |

| 293.15 | 1.858 | 2.229 | 2.498 | 2.181 | 13.612 | 7.228 | 6.634 | 36.401 | 18.621 | 1.288 | 2.659 |

| 298.15 | 2.221 | 2.641 | 2.968 | 2.576 | 16.123 | 8.634 | 7.923 | 41.968 | 21.798 | 1.569 | 3.175 |

| 303.15 | 2.655 | 3.132 | 3.529 | 3.045 | 19.091 | 10.309 | 9.456 | 48.343 | 25.501 | 1.909 | 3.795 |

| 308.15 | 3.174 | 3.718 | 4.198 | 3.599 | 22.592 | 12.304 | 11.284 | 55.629 | 29.821 | 2.322 | 4.536 |

| 313.15 | 3.791 | 4.416 | 4.996 | 4.256 | 26.719 | 14.681 | 13.468 | 63.942 | 34.862 | 2.825 | 5.424 |

| 318.15 | 4.527 | 5.247 | 5.946 | 5.031 | 31.583 | 17.514 | 16.082 | 73.411 | 40.743 | 3.435 | 6.486 |

| 323.15 | 5.402 | 6.236 | 7.079 | 5.948 | 37.314 | 20.888 | 19.217 | 84.182 | 47.601 | 4.177 | 7.756 |

At a certain temperature, the mole fraction solubility of 2-amino-4-chloro-6-methoxypyrimidine in different solvents follows the order: N,N-dimethylformamide > 1,4-dioxane > acetone > ethyl acetate > chloroform > acetonitrile > n-propanol > ethanol > isopropanol > methanol > toluene[3].

Experimental Protocols for Solubility Determination

For researchers aiming to determine the precise solubility of this compound in specific solvents, the following established methodologies are recommended.

Gravimetric Method

This is a standard and reliable method for determining the equilibrium solubility of a solid in a liquid.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound

-

High-purity organic solvent(s)

-

Analytical balance

-

Thermostatically controlled water bath or heating block with magnetic stirring capability

-

Sealed vials (e.g., screw-cap glass vials)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven or rotary evaporator

Procedure:

-

Add an excess amount of this compound to a pre-weighed vial containing a known mass or volume of the selected organic solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in the thermostatically controlled bath set to the desired temperature.

-

Stir the suspension vigorously using a magnetic stirrer for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The presence of undissolved solid should be maintained throughout.

-

Once equilibrium is achieved, cease stirring and allow the undissolved solid to settle for several hours.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a pre-weighed container.

-

Evaporate the solvent from the filtrate completely using a drying oven at a suitable temperature below the compound's decomposition point or a rotary evaporator.

-

Once the solvent is fully removed, weigh the container with the dried solute.

-

Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.

Shake-Flask Method followed by HPLC/UV-Vis Analysis

This method is particularly useful for determining the solubility of compounds that are chromophoric and can be readily quantified by spectroscopic or chromatographic techniques.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature using analytical quantification.

Materials:

-

This compound

-

High-purity organic solvent(s)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Sealed vials

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest to generate a calibration curve.

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent.

-

Seal the vial and place it in a thermostatically controlled shaker set at the desired temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using HPLC or a UV-Vis spectrophotometer.

-

Determine the concentration of the dissolved this compound in the saturated solution by comparing its response to the calibration curve.

-

Calculate the solubility, taking into account the dilution factor.

Visualizations

The following diagrams illustrate key experimental and logical workflows relevant to the study of this compound.

Caption: A generalized workflow for the experimental determination of solubility.

Caption: A simplified representation of a common synthetic route to this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 4-Amino-6-chloropyrimidine from Barbituric Acid

This technical guide provides a comprehensive overview of the synthetic pathway for producing this compound, a crucial intermediate in pharmaceutical development, starting from the readily available barbituric acid. This document outlines the multi-step synthesis, including detailed experimental protocols, quantitative data, and process visualizations.

Synthesis Pathway Overview

The synthesis of this compound from barbituric acid is a multi-step process that involves the initial formation of a polychlorinated pyrimidine (B1678525) intermediate, followed by sequential amination and selective dehalogenation. The overall transformation can be logically structured as follows:

-

Chlorination: Barbituric acid is first converted to 2,4,6-trichloropyrimidine (B138864) through reaction with a chlorinating agent, typically phosphorus oxychloride (POCl₃).

-

Selective Amination: The resulting 2,4,6-trichloropyrimidine undergoes a selective nucleophilic aromatic substitution with an amino source to yield 4-amino-2,6-dichloropyrimidine (B161716).

-

Selective Dehalogenation (Reduction): Finally, a selective reduction of 4-amino-2,6-dichloropyrimidine is performed to remove the chlorine atom at the 2-position, affording the target molecule, this compound.

The following diagram illustrates this synthetic pathway:

Spectroscopic Profile of 4-Amino-6-chloropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-amino-6-chloropyrimidine (CAS No: 5305-59-9), a pivotal building block in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, supported by generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural and electronic properties of this compound have been characterized using a suite of spectroscopic techniques. The quantitative data are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of the molecule. Spectra were referenced to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.3 | Singlet | 1H | H-2 |

| ~6.6 | Singlet | 1H | H-5 |

| ~6.5 | Broad Singlet | 2H | -NH₂ |

Note: Predicted values based on spectral data from analogous pyrimidine (B1678525) derivatives. The amino protons' signal is often broad due to quadrupole effects and potential chemical exchange.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~162 | C-4 |

| ~160 | C-6 |

| ~158 | C-2 |

| ~108 | C-5 |

Note: Predicted chemical shifts are based on the analysis of structurally related compounds.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, often a doublet | N-H stretching (asymmetric and symmetric) of the primary amine |

| ~1640 | Strong | N-H bending (scissoring) |

| ~1580 | Strong | C=N stretching (pyrimidine ring) |

| ~1450 | Strong | C=C stretching (pyrimidine ring) |

| ~1250 | Medium | C-N stretching |

| ~820 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its structural confirmation.

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 129/131 | High / Moderate | [M]⁺ / [M+2]⁺ (Molecular ion peak with chlorine isotopes) |

| 102 | Moderate | [M-HCN]⁺ |

| 94 | Moderate | [M-Cl]⁺ |

| 75 | High | [C₂HClN]⁺ |

Note: The fragmentation pattern is predicted based on the structure. The presence of a chlorine atom is indicated by the characteristic M/M+2 isotopic pattern in an approximate 3:1 ratio.

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Weigh approximately 10-20 mg of this compound.[1][2] Dissolve the sample in about 0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial.[3] The choice of solvent is critical due to the compound's solubility.[3] Transfer the solution to a 5 mm NMR tube.[1][4]

-

¹H NMR Acquisition : Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize homogeneity.[3] Acquire the ¹H NMR spectrum using a standard single-pulse sequence.

-

¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.[3] A spectral width of 0-220 ppm is typically sufficient. Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve an adequate signal-to-noise ratio.[2][3]

-

Data Processing : Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like TMS (0 ppm).

Infrared (IR) Spectroscopy (ATR-FTIR)

-

Sample Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.[3] Place a small amount of powdered this compound onto the center of the ATR crystal.[5]

-

Data Acquisition : Apply pressure with the ATR's pressure arm to ensure good contact between the sample and the crystal.[3] Collect a background spectrum of the clean, empty ATR crystal.[6] Then, acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The instrument's software will automatically generate the final absorbance or transmittance spectrum.[3]

Mass Spectrometry (MS) (Electron Ionization)

-

Sample Introduction : Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or inject a dilute solution of the compound in a volatile solvent into a gas chromatograph (GC) coupled to the mass spectrometer.[7]

-

Ionization : Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[8][9]

-

Mass Analysis : Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).[7]

-

Detection : Detect the ions to generate a mass spectrum that plots ion intensity versus m/z.[7]

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques for structural elucidation.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. benchchem.com [benchchem.com]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. 2.6.5. ATR-FTIR Spectroscopy [bio-protocol.org]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

- 8. bitesizebio.com [bitesizebio.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Reaction Mechanism of 4-Amino-6-chloropyrimidine with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms between 4-amino-6-chloropyrimidine and various nucleophiles. The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, and understanding its reactivity is crucial for the rational design and synthesis of novel therapeutic agents.[1] This document details the prevailing nucleophilic aromatic substitution (SNAr) mechanism, presents quantitative data from the literature, provides detailed experimental protocols, and visualizes key pathways and workflows.

Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with nucleophiles predominantly proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process. The electron-deficient nature of the pyrimidine ring, further accentuated by the electronegative chlorine atom and the ring nitrogen atoms, facilitates the initial attack by a nucleophile.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Intermediate

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine leaving group (C6). This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and is stabilized by the electron-withdrawing nitrogen atoms.

Step 2: Elimination of the Leaving Group

In the second step, the aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, which is a good leaving group. This results in the formation of the final substituted product. The rate-determining step is typically the formation of the Meisenheimer complex.

// Reactants sub [label=<

this compound

this compound

]; nuc [label="Nu⁻"];

// Meisenheimer Intermediate meisenheimer [label=<

Meisenheimer Intermediate

Meisenheimer Intermediate

];

// Products prod [label=<

4-Amino-6-substituted-pyrimidine

4-Amino-6-substituted-pyrimidine

]; cl [label="Cl⁻"];

// Arrows sub -> meisenheimer [label="+ Nu⁻"]; meisenheimer -> prod [label="- Cl⁻"]; } caption { label="General SNAr mechanism."; fontsize=10; fontname="Arial"; } Figure 1: General SNAr mechanism.

Tautomerism of this compound

It is important to consider that this compound can exist in tautomeric forms, specifically the amino and imino forms.[2] This equilibrium can be influenced by the solvent and the presence of acids or bases.[3] The predominant tautomer under specific reaction conditions can affect the nucleophilicity of the ring and the overall reaction rate. Studies on 4-aminopyrimidine (B60600) have shown that the amino-imino tautomerization can occur, particularly in the presence of a proton donor/acceptor like acetic acid.[2] While the amino form is generally favored, the transient formation of the imino tautomer could potentially influence the reaction pathway.

// Amino form amino [label=<

Amino form

Amino form

];

// Imino form imino [label=<

Imino form

Imino form

];

// Equilibrium arrow amino -> imino; } caption { label="Amino-imino tautomerism."; fontsize=10; fontname="Arial"; } Figure 2: Amino-imino tautomerism.

Reactions with Nucleophiles: Quantitative Data

The reactivity of this compound with various nucleophiles is summarized below. Yields are dependent on the specific nucleophile, solvent, base, temperature, and reaction time.

Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a common method for the synthesis of 4,6-diaminopyrimidine (B116622) derivatives. These reactions are typically carried out in a polar solvent in the presence of a base to neutralize the HCl generated.

| Entry | Amine Nucleophile | Solvent | Base | Temp. (°C) | Time | Yield (%) | Reference |

| 1 | 6-aminohexanoic acid linker | n-BuOH | Et₃N | Reflux | - | 29-50 | [4] |

| 2 | Adamantane-containing amines | DMF | K₂CO₃ | 140 | - | - | [5] |

| 3 | Various primary and secondary amines | Ethanol | Triethylamine (B128534) | Reflux | 3 h | Moderate | [6] |

Thiol Nucleophiles

Thiol nucleophiles, typically in the form of their more nucleophilic thiolate anions, react readily with this compound to form 4-amino-6-(alkyl/arylthio)pyrimidines. These reactions are generally performed in the presence of a base to deprotonate the thiol.

| Entry | Thiol Nucleophile | Solvent | Base | Temp. (°C) | Time | Yield (%) | Reference |

| 1 | Ethyl 4-mercaptobenzoate (as sodium salt) | - | - | - | - | - | [7] |

| 2 | 4-Mercaptopyridine (as sodium salt) | - | - | - | - | - | [7] |

Alcohol and Phenol (B47542) Nucleophiles

Alcohols and phenols are generally weaker nucleophiles than amines and thiols. Their reaction with this compound typically requires the use of a strong base to generate the more reactive alkoxide or phenoxide anion.

| Entry | Alcohol/Phenol Nucleophile | Solvent | Base | Temp. (°C) | Time | Yield (%) | Reference |

| 1 | Methanol | Methanol | NaOH | Reflux | - | 91.3 | [5] |

| 2 | Ethanol | Ethanol | NaOEt | Reflux | - | 93.7 | [5] |

| 3 | Various alcohols | Alcohol | Alkaline catalyst | 60-90 | - | High | [5] |

Experimental Protocols

The following are representative experimental protocols for the reaction of this compound with different classes of nucleophiles.

General Procedure for Amination

Conventional Heating:

-

Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF).

-

Add the amine nucleophile (1.0-1.2 eq.) and a base (e.g., K₂CO₃ (2.0-4.0 eq.) or triethylamine).[5][6]

-

Heat the reaction mixture to the desired temperature (e.g., 140 °C in DMF) and stir until the reaction is complete (monitored by TLC or LC-MS).[5]

-

Cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).[8]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[8]

Palladium-Catalyzed Amination (for less reactive amines):

-

To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine (B1218219) ligand (e.g., DavePhos, 4-10 mol%), and a base (e.g., NaOtBu, 1.2-1.5 eq.).

-

Add this compound (1.0 eq.) and the amine (1.2-2.0 eq.).

-

Add an anhydrous solvent (e.g., dioxane or toluene).

-

Seal the tube and heat the reaction mixture to 80-120 °C with stirring.

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and filter through Celite.

-

Concentrate the filtrate and purify the product by column chromatography.

General Procedure for Thiolation

-

In a reaction vessel, dissolve the thiol (1.1 eq.) in a suitable solvent (e.g., DMF, ethanol).

-

Add a base (e.g., NaH, K₂CO₃, 1.1 eq.) to generate the thiolate in situ.

-

Add this compound (1.0 eq.) to the solution.

-

Stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC or LC-MS).

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

General Procedure for Alkoxylation/Aryloxylation

-

In a dry reaction flask under an inert atmosphere, prepare the alkoxide or phenoxide by adding the corresponding alcohol or phenol (1.1 eq.) to a suspension of a strong base (e.g., NaH, 1.1 eq.) in an anhydrous solvent (e.g., THF, DMF).

-

Add this compound (1.0 eq.) to the solution of the alkoxide/phenoxide.

-

Stir the reaction at a suitable temperature (room temperature to reflux) until completion (monitored by TLC).

-

Carefully quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent.

-

Dry the organic phase, concentrate, and purify the crude product by column chromatography or recrystallization. A patent describes a method where this compound is mixed with an alcohol and an alkaline catalyst, followed by reflux.[5]

Factors Influencing Reactivity and Regioselectivity

Several factors can influence the outcome of the SNAr reaction on substituted pyrimidines:

-

Nucleophile: The nature of the nucleophile is critical. Stronger nucleophiles (e.g., thiolates, alkoxides, aliphatic amines) react faster than weaker ones (e.g., alcohols, aromatic amines).

-

Solvent: Polar aprotic solvents like DMF, DMSO, and NMP are commonly used as they can solvate the cation of the nucleophilic salt and do not solvate the anion as strongly, thus increasing its nucleophilicity.

-

Base: The choice of base is important for deprotonating the nucleophile (in the case of thiols and alcohols) and for neutralizing the acid byproduct. For amine nucleophiles, non-nucleophilic bases like triethylamine or DIPEA are often used. For weaker nucleophiles, stronger bases like NaH or NaOtBu are required.

-

Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions. Microwave irradiation can be used to significantly reduce reaction times.

-

Substituents on the Pyrimidine Ring: The presence of the amino group at the 4-position is an electron-donating group, which can slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted chloropyrimidine. However, the strong electron-withdrawing effect of the ring nitrogens still allows for facile substitution at the 6-position.

Conclusion

The reaction of this compound with a variety of nucleophiles is a robust and versatile method for the synthesis of a diverse range of 4,6-disubstituted pyrimidines. The reaction proceeds predominantly through a nucleophilic aromatic substitution (SNAr) mechanism involving a Meisenheimer intermediate. The choice of nucleophile, solvent, base, and temperature are key parameters that can be optimized to achieve high yields of the desired products. This technical guide provides a foundational understanding and practical protocols for researchers engaged in the synthesis of novel pyrimidine-based compounds for drug discovery and development.

References

- 1. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino-imino tautomerization reaction of the 4-aminopyrimidine/acetic acid system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine and Evaluation of Their Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 5-Arylthio-substituted 2-amino-4-oxo-6-methylpyrrolo[2,3-d]pyrimidine antifolates as thymidylate synthase inhibitors and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 4-Amino-6-chloropyrimidine - Commercial Availability and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the commercial availability and purity analysis of 4-Amino-6-chloropyrimidine (CAS No. 5305-59-9), a key intermediate in the synthesis of various pharmaceutical compounds. This document details commercially available purity grades, provides representative data on potential impurities, and outlines detailed experimental protocols for the robust assessment of its quality using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A logical workflow for the comprehensive purity analysis of this compound is also presented.

Introduction

This compound is a substituted pyrimidine (B1678525) that serves as a critical building block in the development of active pharmaceutical ingredients (APIs), particularly in the synthesis of antiviral and anticancer agents. The purity of this intermediate is of paramount importance as it directly impacts the quality, safety, and efficacy of the final drug product. This guide is intended to be a valuable resource for researchers and professionals in the pharmaceutical industry, providing essential information on sourcing and quality control of this vital compound.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The typical purities offered are generally high, suitable for research, development, and manufacturing purposes.

Data Presentation

The following tables summarize the commercial availability and representative purity data for this compound.

Table 1: Commercial Suppliers and Offered Purities

| Supplier | Product Number (Example) | Stated Purity |

| Sigma-Aldrich | 379446 | 97% |

| TCI America | A2136 | >98.0% (GC) |

| Fisher Scientific | AC228440010 | 98.0+%[1] |

Table 2: Representative Certificate of Analysis Data

While specific Certificates of Analysis are lot-dependent, the following table presents a typical purity profile based on available data and potential impurities arising from its synthesis from 4,6-dichloropyrimidine.[2]

| Test | Specification | Typical Value | Method |

| Appearance | White to off-white or light-yellow crystalline powder | Conforms | Visual |

| Purity (by HPLC) | ≥ 98.0% (Area %) | 99.32% | HPLC |

| Impurity: 4,6-dichloropyrimidine | ≤ 0.1% (Area %) | 0.07% | HPLC[2] |

| Other single unknown impurity | ≤ 0.5% (Area %) | 0.45% | HPLC[2] |

| Melting Point | 214-219 °C | 216-218 °C | USP <741> |

| Loss on Drying | ≤ 0.5% | 0.2% | USP <731> |

Experimental Protocols for Purity Assessment

A comprehensive assessment of the purity of this compound involves the use of multiple analytical techniques to identify and quantify the main component and any potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Inertsil ODS-3 (250 mm x 4.6 mm, 5.0 µm) or equivalent C18 column.[2]

-

Mobile Phase: A mixture of acetonitrile (B52724) and 0.02M potassium dihydrogen phosphate (B84403) (KH₂PO₄) buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 35:65 (v/v).[2]

-

Flow Rate: 0.7 mL/min.[2]

-

Column Temperature: 40 °C.[2]

-

Detection Wavelength: 236 nm.[2]

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities.

Methodology:

-

Instrumentation: A standard GC-MS system.

-

Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Hold: Hold at 280 °C for 10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-450 amu.

-

-

Sample Preparation: Prepare a solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Data Analysis: The total ion chromatogram (TIC) is used to determine the area percentage of any detected impurities. The mass spectrum of the main peak and any impurity peaks can be compared to spectral libraries for identification. The fragmentation of amines is a key characteristic in the mass spectrum, often showing an odd molecular ion peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used for the structural confirmation of this compound and the identification of structurally related impurities.

Methodology:

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆.

-

¹H NMR Spectroscopy:

-

A typical ¹H NMR spectrum of this compound in DMSO-d₆ would be expected to show a singlet for the proton at the 5-position of the pyrimidine ring and a broad singlet for the amino (-NH₂) protons.

-

-

¹³C NMR Spectroscopy:

-

A typical ¹³C NMR spectrum will show distinct signals for the carbon atoms of the pyrimidine ring.

-

-

Data Interpretation: The chemical shifts, splitting patterns, and integration of the signals in the ¹H and ¹³C NMR spectra are used to confirm the structure of the compound and to identify any impurities that may be present.

Mandatory Visualization

The following diagram illustrates a comprehensive workflow for the purity analysis of this compound, from initial sample preparation to final data analysis and reporting.

Caption: Workflow for the Purity Analysis of this compound.

References

An In-depth Technical Guide to the Stability and Storage of 4-Amino-6-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Amino-6-chloropyrimidine, a key building block in medicinal chemistry and drug development. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in sensitive synthetic applications.

Core Stability Profile

This compound is a crystalline solid that is generally stable under standard laboratory conditions.[1] However, its stability can be influenced by several factors, including temperature, light, moisture, and pH. To maintain the integrity of the compound, it is crucial to adhere to appropriate storage and handling protocols.

General Recommendations for Storage and Handling

Based on safety data sheets and general chemical handling principles, the following conditions are recommended for the storage of this compound:

-

Temperature: Store in a cool, dry, and well-ventilated place.[2] Some suppliers recommend storage at temperatures between 2-8°C.

-

Light: Protect from light.[2] Amber vials or opaque containers should be used.

-

Atmosphere: For long-term storage, consider storing under an inert atmosphere, such as argon, to prevent degradation from atmospheric moisture and oxygen.[3]

-

Container: Keep containers tightly closed to prevent moisture absorption and contamination.[1][2]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[2]

Quantitative Stability Data

While specific public data on the degradation kinetics of this compound is limited, the following tables provide a framework for the type of quantitative data that should be generated and recorded during stability studies. The experimental protocols outlined in the subsequent section can be used to generate this data.

Table 1: Summary of Forced Degradation Studies

| Stress Condition | Reagents and Conditions | Incubation Time | Observations | % Degradation | Degradation Products (if identified) |

| Acid Hydrolysis | 0.1 M HCl at 60°C | 2, 4, 8, 24 hours | |||

| Base Hydrolysis | 0.1 M NaOH at 60°C | 2, 4, 8, 24 hours | |||

| Oxidative | 3% H₂O₂ at room temp. | 2, 4, 8, 24 hours | |||

| Thermal | Solid state at 80°C | 24, 48, 72 hours | |||

| Photolytic | Solution exposed to UV light (254 nm) | 2, 4, 8, 24 hours |

Table 2: Long-Term Stability Data

| Storage Condition | Time Point (Months) | Appearance | Purity (%) by HPLC | Comments |

| 2-8°C, Dark, Inert Atmosphere | 0 | |||

| 3 | ||||

| 6 | ||||

| 12 | ||||

| Room Temp, Dark | 0 | |||

| 3 | ||||

| 6 | ||||

| 12 |

Potential Degradation Pathways

Based on the chemical structure of this compound and the known reactivity of related compounds, several degradation pathways can be postulated. The primary sites susceptible to degradation are the chloro and amino substituents on the pyrimidine (B1678525) ring.

Hydrolysis is a likely degradation pathway under both acidic and basic conditions. The chlorine atom at the 6-position is a good leaving group and can be displaced by a hydroxyl group to form 4-amino-6-hydroxypyrimidine.[4] The amino group at the 4-position may also be susceptible to hydrolysis under harsh conditions.[4]

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound. These protocols are adapted from established methods for similar heterocyclic compounds.

General Procedure for Forced Degradation Studies

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile (B52724) or methanol. This stock solution is then subjected to the stress conditions outlined below. Samples should be withdrawn at various time points, neutralized if necessary, diluted to a suitable concentration, and analyzed by a stability-indicating HPLC method.

-

Acidic Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M hydrochloric acid in a suitable container.

-

Incubate the mixture at 60°C.

-

Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, and 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (B78521) before analysis.

-

-

Basic Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M sodium hydroxide in a suitable container.

-

Incubate the mixture at 60°C.

-

Withdraw aliquots at appropriate time intervals.

-

Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of 3% hydrogen peroxide.

-

Keep the mixture at room temperature, protected from light.

-

Withdraw aliquots at appropriate time intervals for analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in a controlled temperature oven at 80°C.

-

At specified time points (e.g., 24, 48, and 72 hours), remove a sample, allow it to cool to room temperature, and dissolve it in a suitable solvent for analysis.

-

-

Photolytic Degradation:

-

Prepare a solution of this compound (e.g., 100 µg/mL in a suitable solvent).

-

Expose the solution to a calibrated UV light source (e.g., 254 nm) in a photostability chamber.

-

Simultaneously, keep a control sample in the dark at the same temperature.

-

Withdraw aliquots from both the exposed and control samples at appropriate time intervals for analysis.

-

Stability-Indicating HPLC Method

A reversed-phase HPLC method with UV detection is generally suitable for the analysis of this compound and its potential degradation products.

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and a phosphate (B84403) buffer (pH adjusted to a suitable value, e.g., 3.0) can be used.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 230-280 nm).

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

The method should be validated to ensure it can separate the parent compound from all potential degradation products, process impurities, and other related substances.

Conclusion

This compound is a stable compound when stored under appropriate conditions. However, it is susceptible to degradation under hydrolytic, oxidative, and photolytic stress. Researchers, scientists, and drug development professionals must adhere to the recommended storage and handling guidelines to ensure the quality and integrity of this important chemical intermediate. The experimental protocols provided in this guide offer a robust framework for conducting stability studies to further characterize its degradation profile and establish appropriate shelf-life and re-test periods.

References

Safeguarding Research: A Technical Guide to the Safety and Handling of 4-Amino-6-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling protocols for 4-Amino-6-chloropyrimidine (CAS No. 5305-59-9). Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and the integrity of research outcomes. This document outlines the hazards associated with this compound, provides detailed handling and storage procedures, and specifies emergency response protocols.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] The primary hazards are summarized in the table below.

| Hazard Classification | Category | Hazard Statement |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed[1][2][3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3][4] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][3][4][5] |

Signal Word: Warning[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value |

| Molecular Formula | C₄H₄ClN₃[2][3][6] |

| Molecular Weight | 129.55 g/mol [2][3][6] |

| Appearance | White to Pale Yellow or Orange to Green powder/crystal[7] |

| Melting Point | 214-219 °C |

| Boiling Point | 289.0 ± 20.0 °C (Predicted)[3] |

| Solubility | Soluble in DMSO.[3] |

| pKa | 2.16 ± 0.10 (Predicted)[3] |

Safe Handling and Storage Protocols

Proper handling and storage are paramount to minimizing exposure risks.

Engineering Controls

-

Ventilation: Use only outdoors or in a well-ventilated area, preferably in a chemical fume hood.[1][4][8] Ensure that eyewash stations and safety showers are close to the workstation location.[1]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin contact.[1][9] Wash hands and face thoroughly after handling.[1][4][8][9]

-

Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][5]

Handling Procedures

Storage Conditions

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][4][8][9][10]

-

Protect from light.[1]

-

Store away from incompatible materials such as strong oxidizing agents and acids.[1][10]

Experimental Protocols: Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

First-Aid Measures

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][4][8] Call a POISON CENTER or doctor/physician if you feel unwell.[1][4]

-

If on Skin: Wash with plenty of soap and water.[1][4][9] If skin irritation occurs, get medical advice/attention.[1][4][9] Take off contaminated clothing and wash it before reuse.[1][4][9]

-

If in Eyes: Rinse cautiously with water for several minutes.[1][4][9] Remove contact lenses, if present and easy to do. Continue rinsing.[1][4][9] If eye irritation persists, get medical advice/attention.[1][4][9]

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.[1][8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1][5]

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[1][4][11]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][5]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment as required.[1] Ensure adequate ventilation.[1][10] Avoid dust formation.[1][10] Evacuate personnel to safe areas.[4][5]

-

Environmental Precautions: Should not be released into the environment.[1] Prevent the product from entering drains.[4][8][9]

-

Methods for Containment and Cleaning Up: Sweep up and shovel into suitable, closed containers for disposal.[1]

Visualized Safety Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard assessment to emergency response.

Caption: Logical workflow for safe handling of this compound.

Reactivity and Stability

A clear understanding of the reactivity profile of this compound is essential for safe storage and handling.

| Parameter | Description |

| Reactivity | None known, based on information available.[1] |

| Chemical Stability | Stable under recommended storage conditions.[1][11] |

| Conditions to Avoid | Incompatible products, excess heat, exposure to light, and dust formation.[1][11] |

| Incompatible Materials | Strong oxidizing agents, Acids.[1][10][11] |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen chloride gas.[1][4][11] |

| Hazardous Polymerization | Hazardous polymerization does not occur.[1] |

The following diagram illustrates the key relationships in the reactivity profile of this compound.

Caption: Reactivity profile of this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | C4H4ClN3 | CID 238012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 5305-59-9 [amp.chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. capotchem.cn [capotchem.cn]

- 6. 001chemical.com [001chemical.com]

- 7. This compound | 5305-59-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. benchchem.com [benchchem.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Tautomerism and Equilibrium of 4-Amino-6-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications in drug discovery and development. The tautomeric state of a molecule can significantly influence its physicochemical properties, such as solubility, lipophilicity, and pKa, as well as its biological activity and metabolic fate. This technical guide provides a comprehensive overview of the tautomerism of 4-amino-6-chloropyrimidine, a crucial heterocyclic scaffold in medicinal chemistry. Due to the limited direct experimental data on the tautomeric equilibrium of this compound, this guide integrates theoretical principles, spectroscopic analysis of related compounds, and generalized experimental protocols to provide a robust framework for its study.

Introduction to Tautomerism in Pyrimidine (B1678525) Systems

Pyrimidine derivatives are integral components of numerous biologically active molecules, including nucleobases and various pharmaceuticals. The presence of amino and oxo substituents on the pyrimidine ring gives rise to the possibility of prototropic tautomerism, most commonly amino-imino and keto-enol tautomerism.

For this compound, the principal tautomeric equilibrium of interest is the amino-imino tautomerism. This involves the migration of a proton between the exocyclic amino group and a ring nitrogen atom. The two primary tautomers are the amino form (6-chloro-pyrimidin-4-amine) and the imino form (6-chloro-1H-pyrimidin-4-imine). The position of this equilibrium is influenced by various factors, including the electronic nature of substituents, the solvent, temperature, and pH. In many aminopyrimidine systems, the amino tautomer is generally the more stable form.

Tautomeric Forms of this compound

The tautomeric equilibrium for this compound is depicted below. The "amino" form is generally considered the major tautomer in most conditions, while the "imino" form is the minor tautomer.

Quantitative Analysis of Tautomeric Equilibrium: A Comparative Approach

| Compound | Tautomeric Equilibrium | Method | Solvent | ΔE (kcal/mol) (Imino - Amino) | Predominant Tautomer | Reference |

| 2-Aminopyrimidine | Amino ⇌ Imino | B3LYP/6-31++G** | Gas Phase | ~10-12 | Amino | [1] |

| 4-Aminopyrimidine | Amino ⇌ Imino | CIS/6-31G(d) | Gas Phase | (Excited State Barrier ~0.5) | Amino (in ground state) | [2] |

| 2-Amino-4-methylpyridine | Amino ⇌ Imino | B3LYP/6-311++G(d,p) | Gas Phase | 13.60 | Amino | [3] |

Note: The data presented is for comparative analysis and may not quantitatively reflect the exact equilibrium of this compound.

Experimental Protocols for Tautomerism Investigation

A multi-faceted approach combining spectroscopic and computational methods is essential for the comprehensive study of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.[4][5]

Objective: To identify the predominant tautomer and potentially quantify the tautomeric ratio in different solvents and at various temperatures.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) in an NMR tube.

-

Prepare samples in a range of solvents with varying polarities and hydrogen bonding capabilities to assess solvent effects on the equilibrium.

-

-

Data Acquisition:

-

Acquire 1H NMR spectra at a standard temperature (e.g., 298 K).

-

Acquire 13C NMR and 2D NMR (HSQC, HMBC) spectra to aid in structural elucidation and signal assignment.

-

For variable temperature studies, acquire 1H NMR spectra at a range of temperatures (e.g., from 253 K to 353 K in 20 K increments).

-

-

Data Analysis:

-

Amino Tautomer Signatures: Expect signals corresponding to an exocyclic NH2 group (typically a broad singlet in 1H NMR that may exchange with D2O) and distinct aromatic proton signals.

-

Imino Tautomer Signatures: Expect signals for an N-H proton (which will be different from the NH2 protons) and potentially different chemical shifts for the ring protons due to the altered electronic structure.

-

Equilibrium Quantification: If distinct signals for both tautomers are observed, the tautomeric ratio can be determined by integrating the corresponding non-exchangeable proton signals.

-

Temperature Effects: Analyze the change in the tautomeric ratio with temperature to determine thermodynamic parameters (ΔH° and ΔS°) of the equilibrium.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomerism by observing shifts in the absorption maxima (λmax) in different solvents (solvatochromism).[6]

Objective: To infer the predominant tautomeric form in different solvents based on solvatochromic shifts.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a non-polar solvent (e.g., cyclohexane).

-

Prepare a series of dilute solutions of known concentration in a range of solvents with varying polarity (e.g., cyclohexane, dioxane, chloroform, ethanol, methanol, water).

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify the λmax for each solvent.

-

Correlate the shifts in λmax with solvent polarity parameters (e.g., dielectric constant, Kamlet-Taft parameters).

-

Significant shifts can indicate a change in the predominant tautomeric form or strong solute-solvent interactions that favor one tautomer over the other. The more polar imino tautomer is expected to be stabilized in more polar solvents, potentially leading to a bathochromic (red) shift.

-

Computational Chemistry

Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of spectroscopic data.[7][8]

Objective: To calculate the relative energies of the amino and imino tautomers of this compound in the gas phase and in different solvents.

Methodology:

-

Structure Preparation:

-

Build the 3D structures of the amino and imino tautomers of this compound using a molecular modeling software.

-

-

Computational Method:

-

Perform geometry optimizations and frequency calculations for each tautomer using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[3]

-

Verify that the optimized structures are true minima on the potential energy surface by ensuring the absence of imaginary frequencies.

-

-

Energy Calculations:

-

Calculate the electronic energies of the optimized structures.

-

To model solvent effects, perform calculations using a continuum solvation model such as the Polarizable Continuum Model (PCM).

-

Calculate the relative Gibbs free energies (ΔG) between the tautomers to predict the equilibrium constant (KT = exp(-ΔG/RT)).

-

Integrated Workflow for Tautomerism Analysis

The following diagram illustrates a logical workflow for a comprehensive investigation of the tautomerism of a given aminopyrimidine compound.

Conclusion

While direct quantitative data for the tautomeric equilibrium of this compound remains a subject for future experimental investigation, a comprehensive understanding can be formulated through a combination of theoretical principles, comparative analysis of related systems, and a systematic application of spectroscopic and computational techniques. The amino tautomer is predicted to be the predominant form, though the equilibrium can be influenced by the surrounding environment. The detailed experimental protocols and workflow provided in this guide offer a robust framework for researchers to elucidate the tautomeric behavior of this compound and other related heterocyclic compounds, which is critical for the rational design and development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Amino-imino tautomerization reaction of the 4-aminopyrimidine/acetic acid system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [benthamscience.com]

- 6. Solvent Effects on the UV-Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Quantum Chemical Approaches to Tautomerization in Molecules [eureka.patsnap.com]

Theoretical Insights into the Reactivity of 4-Amino-6-chloropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-6-chloropyrimidine is a crucial heterocyclic building block in medicinal chemistry and materials science. Understanding its reactivity is paramount for the rational design of novel synthetic pathways and the development of new functional molecules. This technical guide provides an in-depth analysis of the theoretical calculations concerning the reactivity of this compound. By examining its electronic structure, frontier molecular orbitals, and electrostatic potential, we can predict its behavior in various chemical reactions. This document serves as a valuable resource for researchers engaged in the synthesis and application of pyrimidine (B1678525) derivatives.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in numerous biologically active compounds, including pharmaceuticals and agrochemicals. The substituent pattern on the pyrimidine ring dictates its chemical properties and biological activity. This compound, with its amino and chloro substituents, presents multiple reactive sites, making it a versatile precursor for a wide range of molecular architectures. Computational chemistry provides powerful tools to elucidate the reactivity of such molecules, offering insights that can guide experimental design and accelerate the discovery process. This guide synthesizes theoretical approaches to understanding the reactivity of this compound.

Computational Methodologies

The theoretical calculations discussed herein are typically performed using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.

Experimental Protocols

Software: Gaussian, ORCA, or similar quantum chemistry packages.

Methodology:

-

Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-311++G(d,p) basis set.

-

Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Electronic Property Calculations: Single-point energy calculations are then carried out to determine various electronic properties, including:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions are calculated.

-

Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to identify regions of positive and negative electrostatic potential.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to determine atomic charges and analyze charge distribution within the molecule.

-

-

Reactivity Descriptors: Global reactivity descriptors are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

Theoretical Reactivity Analysis

The reactivity of this compound is governed by the interplay of the electron-donating amino group and the electron-withdrawing chloro group and pyrimidine ring nitrogens.

Molecular Structure

The planar structure of the pyrimidine ring is maintained, with the amino and chloro groups lying in the same plane.

Caption: Molecular structure of this compound.

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are key indicators of a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity).

-

HOMO: The HOMO is expected to be localized primarily on the amino group and the pyrimidine ring, indicating that these are the most nucleophilic sites.

-

LUMO: The LUMO is anticipated to be distributed over the pyrimidine ring, particularly on the carbon atoms, suggesting these are the electrophilic centers susceptible to nucleophilic attack.

| Orbital | Energy (eV) (Illustrative) | Primary Contribution |

| HOMO | -6.5 | Amino Group, Ring N and C atoms |

| LUMO | -1.2 | Pyrimidine Ring C atoms |

Table 1: Illustrative Frontier Molecular Orbital Energies of this compound.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution.

-

Negative Regions (Red/Yellow): These regions, expected around the ring nitrogen atoms and the amino group, indicate high electron density and are susceptible to electrophilic attack.

-

Positive Regions (Blue): Positive potential is expected around the hydrogen atoms and the C-Cl bond, indicating electron-deficient areas. The carbon atom attached to the chlorine is a likely site for nucleophilic attack.

Reactivity Descriptors

Global reactivity descriptors provide quantitative measures of reactivity.

| Descriptor | Formula | Value (Illustrative) | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | 6.5 eV | Energy required to remove an electron. |